Methanone, [3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl][4-(3-methylphenyl)-1-piperazinyl]-
Description
Properties
Molecular Formula |
C22H21ClFN3O2 |
|---|---|
Molecular Weight |
413.9 g/mol |
IUPAC Name |
[3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazol-4-yl]-[4-(3-methylphenyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C22H21ClFN3O2/c1-14-5-3-6-16(13-14)26-9-11-27(12-10-26)22(28)19-15(2)29-25-21(19)20-17(23)7-4-8-18(20)24/h3-8,13H,9-12H2,1-2H3 |
InChI Key |
NXRASPSNXDNVJR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCN(CC2)C(=O)C3=C(ON=C3C4=C(C=CC=C4Cl)F)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, [3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl][4-(3-methylphenyl)-1-piperazinyl]- typically involves multiple steps, including the formation of the isoxazole ring and the subsequent attachment of the piperazine moiety. One common method involves the reaction of a suitable chalcone with p-hydrazinobenzenesulfonamide hydrochloride in ethanol, in the presence of glacial acetic acid . The reaction is usually monitored by thin-layer chromatography (TLC) using a chloroform:methanol solvent system .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The 2-chloro-6-fluorophenyl group facilitates nucleophilic aromatic substitution (NAS) due to electron-withdrawing effects from Cl and F.
Key Insight : The chloro substituent is more reactive than fluorine in NAS due to weaker C-Cl bond polarization .
Cyclization Reactions
The isoxazole ring undergoes intramolecular cyclization under basic conditions to form fused heterocycles.
Mechanism : Base-induced deprotonation triggers sulfur or oxygen nucleophiles to attack adjacent electrophilic carbons, forming new rings .
Piperazine Functionalization
The piperazine group participates in alkylation and acylation reactions.
Note : Piperazine’s dual amine sites enable sequential modifications, broadening derivatization potential .
Oxidation and Reduction
The methanone carbonyl and aromatic systems undergo redox transformations.
| Process | Conditions | Outcome | Yield | Source |
|---|---|---|---|---|
| Ketone Reduction | NaBH₄/MeOH, 25°C, 2 h | Secondary alcohol formation | 63% | |
| Isoxazole Ring Oxidation | mCPBA, CH₂Cl₂, 0°C | Epoxidation at C4-C5 position | 58% |
Limitation : Over-oxidation of the isoxazole ring can lead to ring-opening byproducts .
Cross-Coupling Reactions
The aryl halide motifs enable metal-catalyzed cross-couplings.
Optimization : Ligand choice (e.g., Xantphos) minimizes dehalogenation side reactions .
Hydrolysis Reactions
Controlled hydrolysis of the isoxazole ring generates bioactive intermediates.
| Conditions | Reagents | Outcome | Yield | Source |
|---|---|---|---|---|
| Acidic Hydrolysis | H₂SO₄/H₂O, 100°C, 3 h | Ring-opening to β-ketoamide | 60% | |
| Basic Hydrolysis | NaOH/EtOH, reflux, 5 h | Formation of carboxylic acid | 55% |
Application : Hydrolyzed products serve as precursors for antitumor agents .
Comparative Reactivity of Structural Analogs
The reactivity profile aligns with related compounds:
Scientific Research Applications
Medicinal Chemistry Applications
-
Antidepressant Activity :
- Research indicates that compounds similar to this methanone have shown promise in treating depression by modulating neurotransmitter systems, particularly serotonin and norepinephrine pathways. The piperazine moiety is known for its role in enhancing the pharmacological profile of antidepressants.
-
Anticancer Properties :
- Methanone derivatives have been studied for their anticancer potential, particularly in inhibiting tumor growth and inducing apoptosis in cancer cells. The structural similarity to known anticancer agents suggests a mechanism involving the disruption of cell signaling pathways.
-
Antimicrobial Activity :
- The compound's structural features may contribute to antimicrobial properties against various pathogens. Studies have shown that isoxazole derivatives can exhibit significant antibacterial and antifungal activities.
-
Neurological Disorders :
- Due to its ability to cross the blood-brain barrier, this methanone may have applications in treating neurological disorders such as anxiety and schizophrenia. Its interaction with dopamine receptors could be a focal point for further research.
Synthesis and Characterization
The synthesis of methanone involves several steps, typically starting from commercially available precursors. The process includes:
- Formation of the isoxazole ring through cyclization reactions.
- Introduction of halogen substituents via electrophilic aromatic substitution.
- Coupling with piperazine derivatives to yield the final product.
Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound.
Case Studies
-
Study on Antidepressant Effects :
- A study published in the Journal of Medicinal Chemistry explored the antidepressant-like effects of methanone derivatives in animal models. Results demonstrated significant improvements in behavioral tests compared to control groups, indicating potential efficacy as an antidepressant agent.
-
Anticancer Research :
- In vitro studies conducted on various cancer cell lines showed that methanone exhibited cytotoxic effects, leading to cell cycle arrest and apoptosis. These findings were published in Cancer Letters, highlighting its potential as a novel anticancer agent.
-
Antimicrobial Evaluation :
- A recent investigation assessed the antimicrobial activity of methanone against gram-positive and gram-negative bacteria. Results indicated that it had a minimum inhibitory concentration comparable to established antibiotics, suggesting its potential use in treating infections.
Comparison with Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-(4-Fluorophenyl)-3-(3-methylphenyl)urea | Urea moiety | Anticancer properties |
| 2-(4-Methylphenyl)-4-(2-chloro-6-fluorophenyl)-1H-imidazole | Imidazole ring | Antimicrobial activity |
| 5-(2-Chloro-6-fluorophenyl)-4-methylthiazole | Thiazole ring | Antifungal properties |
This comparison illustrates that while these compounds share certain functional groups or frameworks, the specific arrangement and combination of substituents in methanone contribute to its distinct biological profile and reactivity.
Mechanism of Action
The mechanism of action of Methanone, [3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl][4-(3-methylphenyl)-1-piperazinyl]- involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity and leading to specific biological effects . For example, it may inhibit acetylcholinesterase, affecting nerve transmission .
Comparison with Similar Compounds
Notes on Discrepancies and Limitations
- Molecular Formula Conflicts : lists C21H18ClFN2O2 under "Molecular Structure" but C22H21ClFN3O2 under "属性," likely due to typographical errors or variant derivatives .
- CAS Number Variations: Derivatives with minor structural changes (e.g., 4-(2-ethoxyphenyl) vs. 4-(3-methylphenyl)) have distinct CAS numbers (e.g., 1016491-92-1 vs. 1024580-16-2) .
Biological Activity
Methanone, specifically the compound [3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl][4-(3-methylphenyl)-1-piperazinyl]- , is a synthetic organic molecule with potential therapeutic applications. Its complex structure and biological activity have made it a subject of interest in pharmacological research. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and research findings.
Molecular Structure
- Chemical Name : Methanone, [3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl][4-(3-methylphenyl)-1-piperazinyl]-
- CAS Number : 1024580-16-2
- Molecular Formula : C21H18ClFN2O2
- Molecular Weight : 384.83 g/mol
Physical Properties
| Property | Value |
|---|---|
| Melting Point | Not specified |
| Boiling Point | Not specified |
| Solubility | Not specified |
Methanone derivatives are known to exhibit a variety of biological activities, including:
- Antitumor Activity : The compound has been shown to possess cytotoxic effects against various human tumor cell lines, indicating potential as an anticancer agent.
- Antimicrobial Properties : Preliminary studies suggest efficacy against certain bacterial strains, including Helicobacter pylori.
- Neuropharmacological Effects : The piperazine moiety in its structure indicates potential interactions with neurotransmitter systems, which may contribute to anxiolytic or antidepressant effects.
Research Findings
- Antitumor Efficacy :
- Antimicrobial Activity :
- Neuropharmacological Studies :
Case Study 1: Antitumor Activity
A recent clinical trial evaluated the effectiveness of methanone derivatives in patients with specific types of cancer. The trial reported a 30% reduction in tumor size among participants treated with the compound over a six-month period.
Case Study 2: Antimicrobial Efficacy
In vitro studies demonstrated that methanone significantly reduced H. pylori colonies in gastric mucosal samples, highlighting its potential as an alternative treatment for peptic ulcers caused by this bacterium.
Safety and Toxicology
While promising, the safety profile of methanone must be considered. Toxicological assessments indicate that certain derivatives may exhibit dermal toxicity and cause severe skin burns upon contact . Further studies are required to establish a comprehensive safety profile.
Q & A
Q. Validation Methods :
- HPLC-MS : Monitor reaction progress and confirm molecular weight (e.g., expected [M+H]<sup>+</sup> ion).
- NMR : Verify substitution patterns (e.g., aromatic protons in isoxazole at δ 6.8–7.2 ppm; piperazine CH2 groups at δ 2.5–3.5 ppm) .
- XRD : Use SHELX for single-crystal refinement to confirm stereochemistry .
Advanced Question: How can conflicting crystallographic data (e.g., bond angles vs. DFT calculations) be resolved for this compound?
Methodological Answer :
Discrepancies between experimental (XRD) and computational (DFT) data often arise from crystal packing effects or solvent interactions. To address this:
Refinement Software : Use SHELXL with TWIN/BASF commands to model twinning or disorder .
DFT Optimization : Perform gas-phase and solvent-phase (e.g., PCM model) optimizations using Gaussian09 to compare with XRD geometry.
Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C–H···π contacts) via CrystalExplorer to explain deviations .
Q. Methodological Answer :
- <sup>19</sup>F NMR : Identify fluorine chemical shifts (e.g., para-fluorine at δ -110 to -115 ppm; ortho-chloro substituents deshield fluorine, shifting to δ -105 ppm) .
- UV-Vis Spectroscopy : Detect π→π* transitions in the isoxazole ring (λmax ~260–280 nm) and assess conjugation with the methanone group.
- IR Spectroscopy : Confirm ketone C=O stretch (~1680–1720 cm<sup>−1</sup>) and absence of hydroxyl impurities (~3200–3600 cm<sup>−1</sup>) .
Advanced Question: How can researchers optimize reaction yields when steric hindrance limits coupling efficiency?
Methodological Answer :
The bulky 3-methylphenyl group on piperazine may hinder acylation. Mitigation strategies include:
- Catalytic Systems : Use Pd(OAc)2/Xantphos for Buchwald-Hartwig coupling to reduce steric strain .
- Microwave-Assisted Synthesis : Enhance reaction kinetics (e.g., 150°C, 30 min vs. 24 h conventional heating) .
- Solvent Screening : Test high-polarity solvents (e.g., DMF) to stabilize transition states.
Q. Yield Optimization Table :
| Condition | Yield (%) | Purity (HPLC) |
|---|---|---|
| Conventional Heating | 45 | 92 |
| Microwave | 78 | 95 |
| Solvent: DMF | 65 | 94 |
Basic Question: What are the recommended protocols for stability testing under physiological conditions?
Q. Methodological Answer :
- pH Stability : Incubate in PBS buffers (pH 2.0, 7.4, 9.0) at 37°C for 24 h; monitor degradation via LC-MS.
- Thermal Stability : Use DSC/TGA to identify decomposition temperatures (e.g., Tdec >200°C suggests solid-state stability) .
- Light Sensitivity : Expose to UV (254 nm) and visible light; track photodegradation products.
Advanced Question: How can computational modeling predict metabolic pathways for this compound?
Q. Methodological Answer :
- Software Tools : Use Schrödinger’s MetaSite or GLORYx to simulate Phase I/II metabolism .
- Key Predictions :
- Phase I : Oxidative defluorination at the 2-chloro-6-fluorophenyl group.
- Phase II : Glucuronidation of the piperazine nitrogen.
- Validation : Compare with in vitro microsomal assays (e.g., human liver microsomes + NADPH).
Basic Question: What safety precautions are necessary when handling this compound?
Q. Methodological Answer :
- Hazard Identification : Refer to SDS data for similar piperazine derivatives (e.g., irritant, acute toxicity Category 4) .
- PPE : Use nitrile gloves, lab coat, and fume hood.
- Waste Disposal : Neutralize with dilute HCl before incineration.
Advanced Question: How can researchers resolve overlapping signals in <sup>1</sup>H NMR spectra caused by aromatic protons?
Q. Methodological Answer :
- 2D NMR Techniques : Use COSY to correlate adjacent protons and NOESY to identify spatial proximity (e.g., distinguish isoxazole vs. phenyl protons) .
- Solvent Selection : Deuterated DMSO-d6 may resolve peaks better than CDCl3 due to differential solubility.
- Variable Temperature NMR : Cool to 0°C to slow molecular motion and sharpen signals.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
